molecular formula C7H6BrCl2N B13939137 3-Bromo-4,5-dichloro-2-methylaniline

3-Bromo-4,5-dichloro-2-methylaniline

Katalognummer: B13939137
Molekulargewicht: 254.94 g/mol
InChI-Schlüssel: HRFXZPJBWGRFOQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-Bromo-4,5-dichloro-2-methylbenzenamine is an organic compound with the molecular formula C7H6BrCl2N It is a derivative of benzenamine, featuring bromine, chlorine, and methyl substituents on the benzene ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-4,5-dichloro-2-methylbenzenamine typically involves multi-step reactions starting from benzene derivatives. One common method includes:

Industrial Production Methods

Industrial production of this compound may involve large-scale halogenation reactions using appropriate catalysts and controlled reaction conditions to ensure high yield and purity. The process often requires careful handling of reagents and optimization of reaction parameters to achieve the desired product.

Analyse Chemischer Reaktionen

Types of Reactions

3-Bromo-4,5-dichloro-2-methylbenzenamine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Bromination: Using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst.

    Chlorination: Using chlorine gas or other chlorinating agents under controlled conditions.

    Reduction: Using reducing agents like hydrogen gas in the presence of a palladium catalyst.

Major Products Formed

The major products formed from these reactions include various substituted benzenamines, depending on the specific reagents and conditions used.

Wissenschaftliche Forschungsanwendungen

3-Bromo-4,5-dichloro-2-methylbenzenamine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 3-Bromo-4,5-dichloro-2-methylbenzenamine involves its interaction with molecular targets through its functional groups. The bromine and chlorine atoms, along with the amine group, can participate in various chemical interactions, influencing the compound’s reactivity and biological activity. The exact pathways and molecular targets depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    3-Bromo-4,5-dichlorotoluene: Similar in structure but lacks the amine group.

    4-Bromo-2,5-dichloroaniline: Similar but with different positions of substituents.

Uniqueness

3-Bromo-4,5-dichloro-2-methylbenzenamine is unique due to the specific arrangement of its substituents, which imparts distinct chemical properties and reactivity compared to other similar compounds .

Eigenschaften

Molekularformel

C7H6BrCl2N

Molekulargewicht

254.94 g/mol

IUPAC-Name

3-bromo-4,5-dichloro-2-methylaniline

InChI

InChI=1S/C7H6BrCl2N/c1-3-5(11)2-4(9)7(10)6(3)8/h2H,11H2,1H3

InChI-Schlüssel

HRFXZPJBWGRFOQ-UHFFFAOYSA-N

Kanonische SMILES

CC1=C(C(=C(C=C1N)Cl)Cl)Br

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.